molecular formula C9H6ClNO2S B13980104 Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13980104
M. Wt: 227.67 g/mol
InChI Key: QWQTUTQZTKLBPX-UHFFFAOYSA-N
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Description

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core with a chlorine substituent at position 6 and a methyl ester at position 2.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-4-11-8(10)3-6(5)14-7/h2-4H,1H3

InChI Key

QWQTUTQZTKLBPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2S1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the thieno[3,2-c]pyridine ring system,
  • Introduction of the methyl ester group at the 2-position,
  • Selective chlorination at the 6-position of the fused heterocycle.

Synthetic Routes

Cyclization Approach Using Precursors

One common approach to synthesize thieno[3,2-c]pyridine derivatives involves cyclization reactions starting from appropriately substituted pyridine carboxylic acids and thioamide derivatives. For example, cyclization of 6-chloropyridine-2-carboxylic acid derivatives with sulfur-containing reagents under reflux in solvents such as toluene can yield the thieno[3,2-c]pyridine core with the chlorine substituent at the 6-position. The methyl ester can be introduced either before or after cyclization by esterification of the carboxylic acid group.

  • Typical conditions: reflux in toluene or xylene,
  • Yield range: 85-90% under optimized conditions.
Halogenation of Methyl Thieno[3,2-c]pyridine-2-carboxylate

Alternatively, starting from methyl thieno[3,2-c]pyridine-2-carboxylate without substitution, selective chlorination at the 6-position can be performed using electrophilic chlorinating agents under controlled conditions to avoid polysubstitution.

  • Chlorinating agents: N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2),
  • Solvents: dichloromethane, acetonitrile,
  • Temperature: 0°C to room temperature,
  • Reaction time: 1-3 hours.
Palladium-Catalyzed Coupling Reactions

For constructing substituted thieno[3,2-c]pyridines including chlorinated derivatives, Suzuki-Miyaura coupling reactions are frequently employed. This involves coupling a halogenated thieno[3,2-c]pyridine intermediate with boronic acids or esters under palladium catalysis.

  • Catalyst: Pd(II) acetate or Pd(dppf) complexes,
  • Base: sodium carbonate,
  • Solvent: mixture of 1,2-dimethoxyethane and water,
  • Temperature: 100-160°C, sometimes under microwave irradiation,
  • Yield: moderate to high (35-90%).

This method can be adapted to introduce the chlorine substituent at the 6-position by using appropriately halogenated starting materials.

Industrial Scale Synthesis

Industrial synthesis optimizes these routes for scalability and yield, often employing continuous flow reactors and automated systems to improve reaction control and purity. Hydrolysis of methyl esters to carboxylates or further derivatization can be conducted under mild basic conditions (e.g., 3 N NaOH in ethanol at 45°C) to avoid degradation of the heterocyclic core.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes
Cyclization with thioamide 6-Chloropyridine-2-carboxylic acid, thioamide, reflux in toluene 85-90 High yield, suitable for introducing 6-chloro substituent
Electrophilic Chlorination NCS or SO2Cl2, DCM or MeCN, 0°C to RT, 1-3 h 60-75 (typical) Requires careful control to avoid over-chlorination
Suzuki-Miyaura Coupling Pd catalyst, boronic acid, Na2CO3, DME/H2O, 100-160°C 35-90 Versatile for functionalization, including chlorination
Hydrolysis of methyl ester NaOH (3 N), ethanol, 45°C, 1 h >99 (crude) Mild conditions preserve heterocyclic structure

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Scientific Research Applications

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. The presence of the chlorine atom and the ester group enhances its binding affinity and selectivity. The compound’s interaction with the enzyme’s active site can lead to the inhibition of enzymatic activity, thereby modulating various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The thieno[3,2-c]pyridine core distinguishes this compound from related bicyclic systems. Key analogs include:

a) Methyl 4-Chlorothieno[3,2-c]pyridine-2-Carboxylate
  • Structural Difference : Chlorine at position 4 instead of 4.
  • Relevance : Positional isomerism significantly impacts electronic properties and binding interactions. For example, 4-chloro derivatives are precursors to libraries with diverse functionalization sites (e.g., NH, Cl, COOMe) for medicinal chemistry optimization .
b) Methyl [(6,8-Dibromothieno[3,2-c]quinoline)]-2-Carboxylate
  • Structural Difference: Thieno[3,2-c]quinoline core with bromine at positions 6 and 6.
  • Activity: Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (LC50 comparable to nocodazole) via dose- and time-dependent inhibition .
  • Key Insight: Halogenation enhances bioactivity; however, the larger quinoline system may alter pharmacokinetics compared to pyridine-based analogs.
c) Methyl 3-Amino-6-Methylthiopheno[2,3-b]pyridine-2-Carboxylate
  • Structural Difference: Thiopheno[2,3-b]pyridine core with amino and methyl substituents.

Substitution Patterns and Bioactivity

Compound Core Structure Substituents Biological Activity/Notes Reference
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate Thieno[3,2-c]pyridine 6-Cl, 2-COOMe Limited direct data; inferred from analogs
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Thieno[3,2-c]pyridine 4-Cl, 2-COOMe Scaffold for library diversification
Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate Thieno[3,2-c]quinoline 6,8-Br, 2-COOMe LC50 ~ nocodazole in MCF-7 cells
Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate Thiopheno[2,3-b]pyridine 3-NH2, 6-Me, 2-COOMe Structural emphasis on H-bonding capacity

Pharmacological and Physicochemical Properties

  • Cytotoxicity: Dibromothienoquinoline derivatives () show LC50 values in the low micromolar range, suggesting halogenated thienoheterocycles as promising anticancer agents.
  • Solubility and Stability: Methyl esters generally improve lipophilicity, but chloro substituents may reduce aqueous solubility compared to hydroxyl or amino analogs .

Biological Activity

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly through its derivatives. This article provides an in-depth examination of its biological activity, including relevant case studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-c]pyridine core with a chlorine atom at the 6-position and a carboxylate group. Its molecular formula is C9H7ClN2O2SC_9H_7ClN_2O_2S, which contributes to its unique reactivity and biological properties. The compound is classified under thienopyridines, a class known for their medicinal chemistry applications.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives. Key findings include:

  • TRPV1 Antagonism : Some derivatives act as antagonists of the TRPV1 receptor, which is significant in pain management. By blocking this receptor, these compounds may reduce pain perception pathways.
  • Antitumor Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects on human tumor cell lines, suggesting potential applications in cancer therapy.

Synthesis of Derivatives

The synthesis of this compound typically involves multiple steps, including substitution reactions and ester hydrolysis. These methods can be optimized for higher yields and purities using modern techniques such as continuous flow reactors.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Key Steps
Reflux with amines25Formation of amino derivatives
Ester hydrolysis80Conversion to corresponding carboxylic acid
N-alkylation with various nucleophilesVariesSubstitution at the chlorine position

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:

  • TRPV1 Receptor Modulation : Derivatives inhibit TRPV1 activity, influencing nociceptive pathways.
  • Cytotoxic Mechanisms : In cancer studies, the compounds have shown to induce apoptosis in tumor cells through various biochemical pathways.

Case Studies

  • Pain Management Studies : A study investigating TRPV1 antagonists derived from this compound demonstrated significant reductions in pain responses in animal models.
  • Antitumor Efficacy : Research evaluating the cytotoxic effects on human breast cancer cell lines revealed that certain derivatives had IC50 values lower than established chemotherapeutics, indicating strong potential for further development.

Q & A

Q. What in vitro assays are suitable for evaluating hepatotoxicity alongside efficacy?

  • Methodology : Parallel testing in HepG2 (efficacy) and primary hepatocytes (toxicity) using MTT or LDH assays. Combine with ROS detection (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) for mechanistic insights .

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